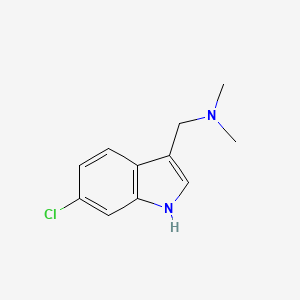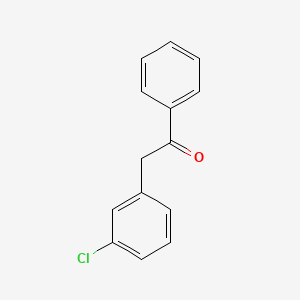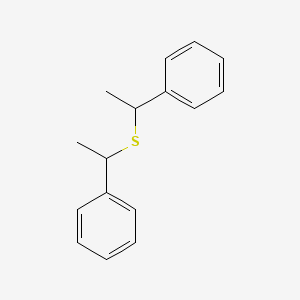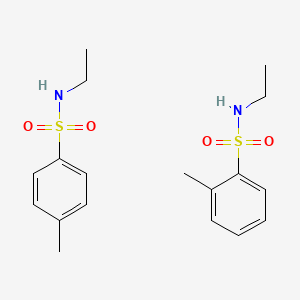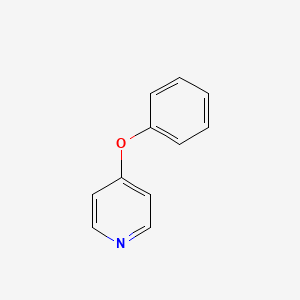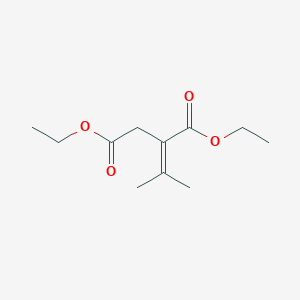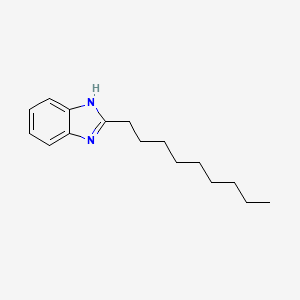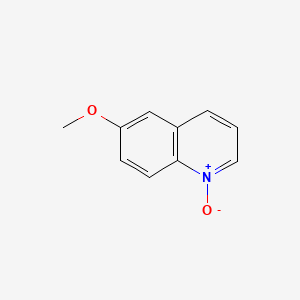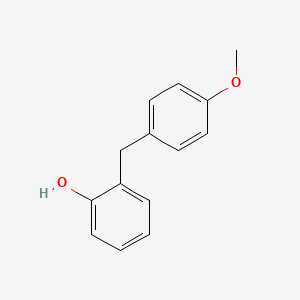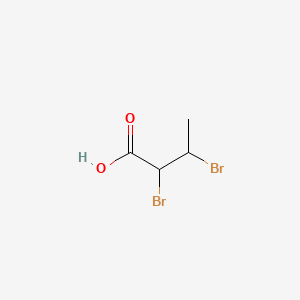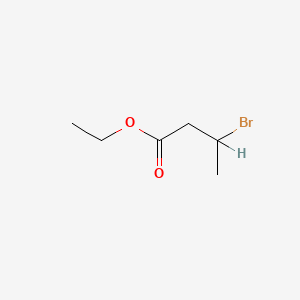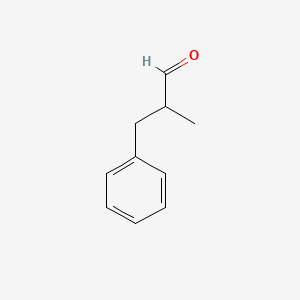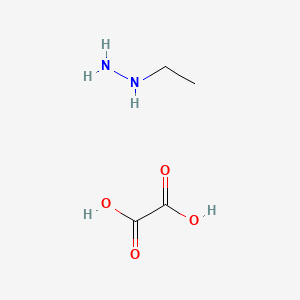
Aluminum arsenide
Overview
Description
Aluminum arsenide is a compound semiconductor material that belongs to the group III-V semiconductors. It has a cubic crystal structure and a direct band gap of about 2.16 eV at room temperature . This compound shares a similar lattice constant with gallium arsenide and aluminum gallium arsenide, which allows it to form superlattices with these materials, enhancing its semiconductor properties . This compound is instrumental in various high-tech applications, ranging from high-speed electronics and optoelectronics to integrated circuits and quantum technology .
Preparation Methods
Producing aluminum arsenide is a complex process due to its high melting point of around 1,700°C and the extreme reactivity of aluminum at such temperatures . Advanced techniques such as Molecular Beam Epitaxy (MBE) and Metalorganic Chemical Vapor Deposition (MOCVD) are commonly used in its fabrication . These methods are preferred over traditional techniques like liquid and vapor-phase epitaxy or melt-growth techniques, which can produce less stable this compound crystals and generate hazardous arsine gas when exposed to moist air .
Chemical Reactions Analysis
Aluminum arsenide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and arsenic oxide.
Reduction: Can be reduced by hydrogen gas at high temperatures to produce elemental aluminum and arsenic.
Substitution: Reacts with acids to produce arsine gas and aluminum salts.
Common reagents used in these reactions include oxygen, hydrogen gas, and acids. The major products formed from these reactions are aluminum oxide, arsenic oxide, elemental aluminum, elemental arsenic, and arsine gas .
Scientific Research Applications
Aluminum arsenide is of considerable interest in scientific research due to its unique properties. Some of its applications include:
High-Speed Electronics: Used in radar systems, satellite communications, and high-frequency transceivers due to its high electron mobility.
Optoelectronics: Effective in the ultraviolet spectrum, making it suitable for use in LEDs and laser diodes.
Integrated Circuits: Crucial in the fabrication of heterojunction bipolar transistors (HBTs) and high electron mobility transistors (HEMTs), enhancing performance over silicon-based transistors.
Solar Energy: Used in high-efficiency solar cells for space applications and renewable energy technologies.
Quantum Technology: Key in emerging quantum technologies, including quantum well lasers and quantum computing elements.
Mechanism of Action
The mechanism by which aluminum arsenide exerts its effects is primarily through its semiconductor properties. It forms a superlattice with gallium arsenide, resulting in enhanced electron mobility and reduced strain in the layers . This allows for the development of high-performance devices like HEMTs and quantum well devices . When exposed to acids or moisture, this compound reacts to produce volatile and highly toxic arsenic compounds such as arsine .
Comparison with Similar Compounds
Aluminum arsenide is unique due to its wider band gap compared to gallium arsenide, making it suitable for high-temperature operations, high-power applications, and high-frequency devices . Similar compounds include:
Gallium Arsenide (GaAs): Shares a similar lattice constant with this compound but has a narrower band gap.
Aluminum Gallium Arsenide (AlGaAs): Forms a superlattice with this compound, enhancing its semiconductor properties.
Aluminum Indium Arsenide (AlInAs): Another III-V semiconductor with similar applications.
Aluminum Antimonide (AlSb): Used in optoelectronic devices.
Boron Arsenide (BAs): Known for its high thermal conductivity.
This compound’s unique combination of properties makes it a valuable material in various advanced technological applications.
Properties
IUPAC Name |
alumanylidynearsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.As | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPILPRLPQYEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al]#[As] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlAs | |
| Record name | Aluminium arsenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aluminium_arsenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066831 | |
| Record name | Aluminum arsenide (AlAs) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.90313 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22831-42-1 | |
| Record name | Aluminum arsenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22831-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum arsenide (AlAs) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022831421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum arsenide (AlAs) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum arsenide (AlAs) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium arsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of aluminum arsenide?
A1: The molecular formula of this compound is AlAs. It has a molecular weight of 101.90 g/mol. []
Q2: What spectroscopic data is available for characterizing AlAs?
A2: Several spectroscopic techniques are used to characterize AlAs, including:
- Raman Spectroscopy: This technique can identify AlAs crystallinity and detect strain in AlAs layers within heterostructures. []
- Infrared Reflectance Spectroscopy: This method allows for the determination of optical indices of AlAs-containing structures, like GaAs-AlAs superlattices, in the near-infrared region. []
- Photoluminescence (PL) Spectroscopy: Spot-dependent PL measurements can reveal strain in AlAs-based structures, such as oxide-confined GaAs/AlGaAs PIN heterostructures. []
Q3: Is this compound compatible with other materials in device fabrication?
A3: Yes, AlAs demonstrates compatibility with various materials in device fabrication. It's commonly used in conjunction with:
- Gallium Arsenide (GaAs): AlAs and GaAs form high-quality superlattices crucial for optoelectronic applications. [] These materials are also combined in heterostructures for devices like PIN diodes and high-temperature MESFETs. [, ]
- Aluminum Oxide (Al2O3): Depositing Al2O3 on AlAs surfaces via Atomic Layer Deposition (ALD) passivates the surface, reducing leakage current and enhancing the spectroscopic performance of GaSb/AlAsSb detectors. []
Q4: Does this compound exhibit any catalytic properties?
A4: There is limited research available on the catalytic properties of AlAs. The available literature focuses primarily on its applications in electronics and optoelectronics.
Q5: How is computational chemistry used to study this compound?
A5: Computational methods like Density Functional Theory (DFT) are employed to investigate various properties of AlAs, including:
- Structural Properties: DFT helps determine the lattice constants, bulk modulus, and pressure dependence of elastic properties of AlAs in different crystal structures. [, ]
- Electronic Properties: DFT calculations provide insights into the electronic band structure, density of states, and energy gap of AlAs nanocrystals and alloys. [, , ]
- Defect Properties: First-principles calculations help predict the structural and dynamic properties of carbon defects in AlAs. []
Q6: How does modifying the structure of AlAs affect its properties?
A6: Modifying the structure of AlAs, such as changing its size in nanocrystals or alloying it with other elements like Scandium, can significantly impact its properties.
- Nanocrystal Size: Increasing the size of AlAs nanocrystals leads to changes in lattice constant, ionicity, cohesive energy, energy gap, and valence bandwidth. []
- Alloying: Alloying AlAs with Scandium (AlxSc1-xAs) alters its lattice parameters, phase transition pressures, and electronic band gap, making it suitable for various optoelectronic applications. []
Q7: Are there studies on the stability and formulation of AlAs for biological applications?
A7: The research provided focuses on the use of AlAs in semiconductor devices and doesn't offer information on its biological applications, stability, formulation, or related aspects like SHE regulations, PK/PD, in vitro/in vivo efficacy, or resistance.
Q8: What are the known toxicological properties of this compound?
A8: AlAs decomposes in contact with acids, including weak acids, to produce highly toxic arsine gas (AsH3). [] This necessitates careful handling and disposal procedures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


